

Norartocarpetin: Application Notes for Phytochemical Analysis and Research

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Compound of Interest		
Compound Name:	Norartocarpetin	
Cat. No.:	B3191130	Get Quote

Application Note AN-2025-11-14 Introduction

Norartocarpetin, a flavonoid found in various species of the Artocarpus genus, such as A. communis and A. heterophyllus, has garnered significant interest in phytochemical and pharmacological research.[1] It is recognized for its antioxidant, anti-inflammatory, and particularly its potent skin-whitening properties, which are attributed to its inhibitory effects on melanogenesis.[1][2][3][4][5][6] As a distinct chemical entity, **norartocarpetin** serves as an essential reference standard for the identification, quantification, and standardization of plant extracts and derived products. These application notes provide a comprehensive overview of **norartocarpetin**'s chemical properties, analytical methodologies for its use as a standard, and insights into its biological mechanism of action.

Physicochemical Properties and Spectroscopic Data for Norartocarpetin as a Reference Standard

A well-characterized reference standard is fundamental for accurate phytochemical analysis. The following tables summarize the key physicochemical and spectroscopic data for **norartocarpetin**.

Table 1: Physicochemical Properties of Norartocarpetin



Property	Value	Reference
Molecular Formula	C15H10O6	[1][7]
Molecular Weight	286.24 g/mol	[2][4]
Appearance	Light yellow powder	[1][5]
Melting Point	244-248 °C	[5]
CAS Number	520-30-9	[4]

Table 2: Spectroscopic Data for Norartocarpetin

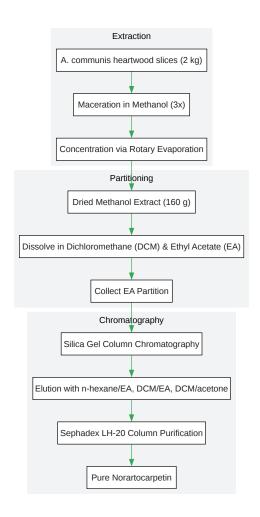
Technique	Data	Reference
UV (Methanol)	λmax: 263, 350 nm	[1][5]
IR (KBr)	vmax (cm ⁻¹): 3361 (OH), 3071, 1661 (conjugated C=O), 1619, 1616, 1510 (aromatic C=C)	[1][3][5]
Mass Spec. (ESI-MS)	m/z: 287 [M+H]+, 309 [M+Na]+	[1][3]
¹ H-NMR (500 MHz, acetone-d ₆)	δ (ppm): 13.11 (1H, s, 5-OH)	[5]
¹³ C-NMR (CD₃OD:ACETONE- D ₆)	See SpectraBase for full data	[2]

Experimental Protocols Protocol for Isolation and Purification of Norartocarpetin

This protocol is based on the methodology described for the isolation of **norartocarpetin** from Artocarpus communis heartwood.[1]

Workflow for Norartocarpetin Isolation





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Caption: Workflow for the isolation and purification of **norartocarpetin**.

Methodology:

- Extraction: Macerate sliced heartwood of A. communis (2 kg) in methanol at room temperature. Repeat this process three times.
- Concentration: Combine the methanol extracts and concentrate using a rotary vacuum evaporator to yield a dried extract.
- Solvent Partitioning: Dissolve the dried extract in equal volumes of dichloromethane (DCM) and ethyl acetate (EA). Collect the EA fraction.
- Silica Gel Chromatography: Subject the EA partition to silica gel column chromatography. Elute with a gradient of solvents, starting with n-hexane/EA (19:1 and 8:2), followed by



DCM/EA (1:1) and DCM/acetone (2:1).

 Final Purification: Further purify the collected fractions containing norartocarpetin using a Sephadex LH-20 column to obtain the pure compound.

Protocol for Quantitative Analysis using HPLC (Proposed)

While a specific validated HPLC method for **norartocarpetin** as a standard is not readily available in the cited literature, the following protocol is proposed based on general methods for flavonoid analysis. This method would require validation (linearity, accuracy, precision, LOD, LOQ) according to ICH guidelines.

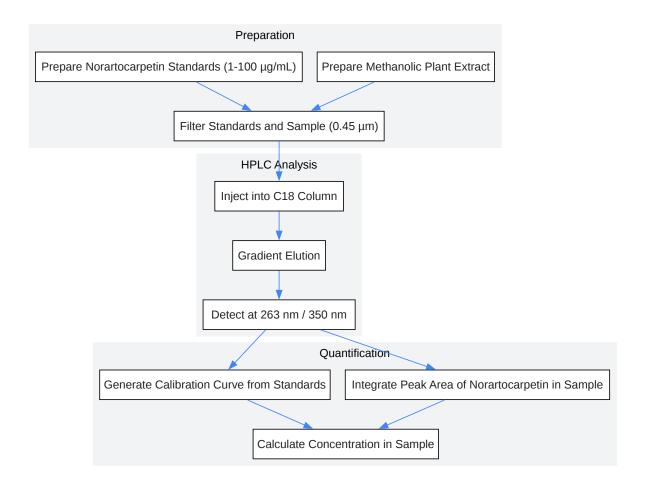
Table 3: Proposed HPLC Parameters for **Norartocarpetin** Quantification

Parameter	Recommended Condition
Instrument	HPLC system with UV-Vis or DAD detector
Column	C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	Gradient of Solvent A (e.g., Acetonitrile) and Solvent B (e.g., water with 0.1% formic acid)
Flow Rate	1.0 mL/min
Detection Wavelength	263 nm or 350 nm (based on UV λmax)
Injection Volume	10-20 μL
Column Temperature	25-30 °C
Standard Preparation	Prepare a stock solution of norartocarpetin (1 mg/mL) in methanol. Create a series of dilutions (e.g., 1-100 μ g/mL) to generate a calibration curve.
Sample Preparation	Extract plant material with methanol using sonication or maceration. Filter the extract through a 0.45 µm syringe filter prior to injection.

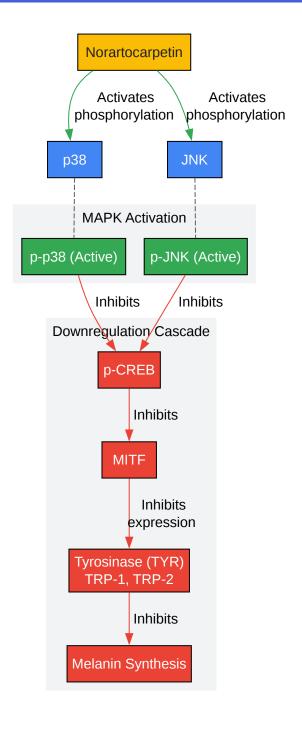


Workflow for HPLC Analysis









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Caption: Norartocarpetin inhibits melanogenesis via the JNK/p38 MAPK pathway.

Conclusion

Norartocarpetin is a valuable phytochemical standard for the quality control of Artocarpus species and related botanical products. The data and protocols provided herein serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug



development. Its well-defined biological activity as a melanogenesis inhibitor also positions it as a key compound for further investigation in the fields of dermatology and cosmetology.

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References

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